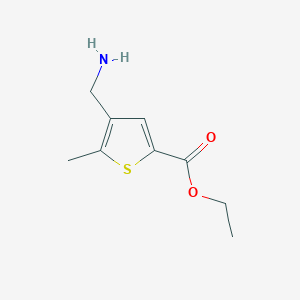
Ethyl 4-(aminomethyl)-5-methylthiophene-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-(aminomethyl)-5-methylthiophene-2-carboxylate is an organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of an ethyl ester group, an aminomethyl group, and a methyl group attached to the thiophene ring. It is of interest in various fields of chemistry and pharmacology due to its unique structural features and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(aminomethyl)-5-methylthiophene-2-carboxylate can be achieved through several synthetic routes. One common method involves the reaction of 5-methylthiophene-2-carboxylic acid with ethyl chloroformate to form the corresponding ethyl ester. This intermediate is then subjected to a nucleophilic substitution reaction with aminomethyl chloride under basic conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification and nucleophilic substitution reactions. The process typically requires the use of efficient catalysts and optimized reaction conditions to ensure high yield and purity of the product. Continuous flow reactors and automated synthesis platforms may be employed to enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 4-(aminomethyl)-5-methylthiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the ester group to an alcohol or the thiophene ring to a dihydrothiophene derivative.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and dihydrothiophene derivatives.
Substitution: Various aminomethyl-substituted thiophene derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-(aminomethyl)-5-methylthiophene-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiophene derivatives and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the development of advanced materials, such as conductive polymers and organic semiconductors.
Wirkmechanismus
The mechanism of action of Ethyl 4-(aminomethyl)-5-methylthiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their function. The thiophene ring may participate in π-π stacking interactions with aromatic residues in proteins, affecting their activity. These interactions can modulate various cellular processes, leading to the observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Ethyl 4-(aminomethyl)-5-methylthiophene-2-carboxylate can be compared with other thiophene derivatives, such as:
Ethyl 2-aminothiophene-3-carboxylate: Similar structure but different substitution pattern, leading to distinct chemical and biological properties.
Mthis compound: Similar structure with a methyl ester group instead of an ethyl ester group, affecting its reactivity and solubility.
4-(Aminomethyl)-5-methylthiophene-2-carboxylic acid:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other thiophene derivatives.
Eigenschaften
IUPAC Name |
ethyl 4-(aminomethyl)-5-methylthiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2S/c1-3-12-9(11)8-4-7(5-10)6(2)13-8/h4H,3,5,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPUVQUIRKOIEGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(S1)C)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-({1-[(3-Chlorophenyl)methyl]piperidin-4-yl}oxy)-5-methylpyrimidine](/img/structure/B2521165.png)
![1-[4-(4-fluorophenyl)-1H-pyrrole-2-carbonyl]-3-(4-methoxyphenyl)azepane](/img/structure/B2521166.png)
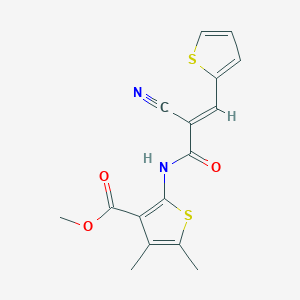
![8-(4-ethoxyphenyl)-1,7-dimethyl-3-(3-phenylpropyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2521168.png)
![2-(1-(2,4-dimethylphenyl)-1H-benzo[d]imidazole-5-carboxamido)-N,N,4-trimethylthiazole-5-carboxamide](/img/structure/B2521169.png)
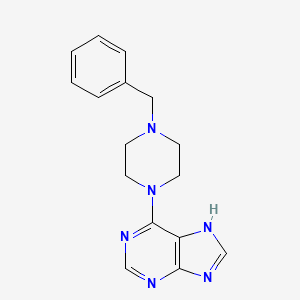
![2-(2-Methoxyphenoxy)-1-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepan-1-yl)ethan-1-one](/img/structure/B2521173.png)
![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]thiophene-2-carboxamide](/img/structure/B2521174.png)
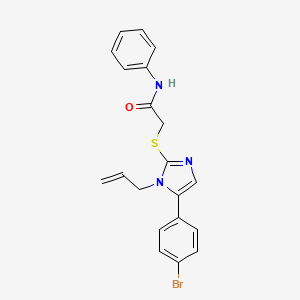
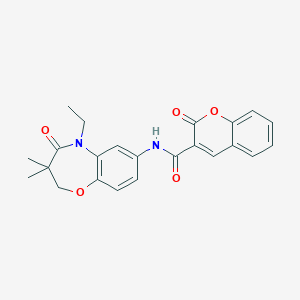
![N-(2-methoxyphenyl)-2-{[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B2521179.png)
![2-6-Fluoro-2-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazol-1-ylacetic acid](/img/structure/B2521183.png)
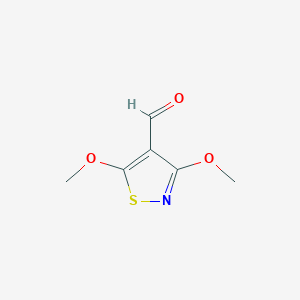
![methyl 2-(9-(3-chloro-4-methylphenyl)-1-methyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate](/img/structure/B2521187.png)
